molecular formula C21H18ClNO B14023621 2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide CAS No. 32177-09-6

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide

Cat. No.: B14023621
CAS No.: 32177-09-6
M. Wt: 335.8 g/mol
InChI Key: IVDWIVQISAEQIO-UHFFFAOYSA-N
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Description

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methylphenyl group, and two diphenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-methylphenylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-methylphenylamine+2,2-diphenylacetyl chlorideThis compound\text{4-methylphenylamine} + \text{2,2-diphenylacetyl chloride} \rightarrow \text{this compound} 4-methylphenylamine+2,2-diphenylacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processing techniques to enhance safety and productivity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-phenylacetamide
  • 2-bromo-N-phenylacetamide

Uniqueness

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide is unique due to the presence of both a chloro group and two diphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

32177-09-6

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H18ClNO/c1-16-12-14-19(15-13-16)23-20(24)21(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)

InChI Key

IVDWIVQISAEQIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

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